molecular formula C6H10N2O2 B1358002 5,5-Dimethyl-1,3-diazinane-2,4-dione CAS No. 26239-26-9

5,5-Dimethyl-1,3-diazinane-2,4-dione

Cat. No.: B1358002
CAS No.: 26239-26-9
M. Wt: 142.16 g/mol
InChI Key: OCYRSDBUVNSJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-1,3-diazinane-2,4-dione (CAS 26239-26-9) is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol . Its foundational framework is the 1,3-diazinane-2,4-dione ring system, which is more commonly known as dihydrouracil . Dihydrouracil is a critical intermediate in the metabolic breakdown of uracil, one of the fundamental pyrimidine components of RNA . The saturation of the C5-C6 bond in the uracil ring to form dihydrouracil is a key step in its catabolism . In the broader context of chemical science, the dihydrouracil scaffold is of significant interest. Its derivatives are explored in medicinal chemistry for a range of potential biological activities . The 5,5-dimethyl substitution on the ring introduces gem-dimethyl groups which can influence the compound's lipophilicity, metabolic stability, and conformational rigidity, making it a valuable building block in the synthesis of more complex molecules . Currently, this compound is primarily available as a chemical reagent for laboratory use . ATTENTION: This product is for research use only. It is strictly not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-6(2)3-7-5(10)8-4(6)9/h3H2,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYRSDBUVNSJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611768
Record name 5,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26239-26-9
Record name 5,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,5 Dimethyl 1,3 Diazinane 2,4 Dione and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of 5,5-Dimethyl-1,3-diazinane-2,4-dione and related structures often rely on well-established organic reactions, including condensation, nucleophilic substitution, and cyclization strategies.

Condensation Reactions Utilizing Precursors (e.g., Dimedone-Derived Syntheses)

A prominent classical approach to pyrimidine-2,4-dione derivatives involves the condensation of a 1,3-dicarbonyl compound with urea (B33335) or its derivatives. In the context of this compound, a key precursor is 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone.

Dimedone itself can be synthesized from mesityl oxide and diethyl malonate through a Michael addition reaction. wikipedia.orgstudycorgi.com The synthesis of related quinazolinone derivatives has been achieved through a one-pot, three-component condensation of dimedone, an aromatic aldehyde, and urea or thiourea (B124793) in the presence of various catalysts. researchgate.net This reaction highlights the feasibility of using dimedone as a scaffold for building heterocyclic rings. The general principle involves the reaction of the active methylene (B1212753) group of the 1,3-dicarbonyl compound with the amine groups of urea, leading to the formation of the diazinane ring. The reaction of dimedone with aromatic aldehydes first yields 2-(benzylidene)-5,5-dimethylcyclohexane-1,3-dione, which can then undergo further reactions. scholarsresearchlibrary.com

PrecursorsReagentsProductReference
Dimedone, Aromatic AldehydeUrea/ThioureaOctahydroquinazolinone derivatives researchgate.net
Mesityl oxide, Diethyl malonate-Dimedone wikipedia.orgstudycorgi.com
Dimedone, Aromatic Aldehyde-2-(Benzylidene)-5,5-dimethylcyclohexane-1,3-dione scholarsresearchlibrary.com

Nucleophilic Substitution Routes

Nucleophilic substitution reactions are fundamental in organic synthesis and can be employed in the preparation of precursors or in the modification of the this compound core. While direct synthesis of the target molecule via nucleophilic substitution on an open-chain precursor is less common, this strategy is crucial for introducing various functional groups to the heterocyclic scaffold.

Dimerization and Cyclization Strategies

Cyclization reactions are pivotal in the formation of the heterocyclic ring of this compound. Intramolecular cyclization of a suitably functionalized open-chain precursor is a common strategy. A relevant example of forming a six-membered heterocyclic ring is the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, to synthesize 1,3-oxazinane-2,5-diones. researchgate.net This reaction proceeds under metal-free conditions and demonstrates the formation of a cyclic urethane, which is structurally analogous to the dione (B5365651) moiety in the target molecule.

The synthesis of perimidines through the acid-catalyzed cyclocondensation of 1,8-naphthalenediamine with aldehydes or ketones provides another example of a cyclization strategy to form a six-membered nitrogen-containing ring. nih.gov The mechanism involves the initial formation of a Schiff base, followed by an intramolecular nucleophilic attack and subsequent rearrangement to yield the final cyclic product. nih.gov

Modern and Sustainable Synthetic Strategies (Green Chemistry Focus)

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Aqueous Medium Reactions and Catalysis

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of pyrimidine (B1678525) derivatives in aqueous media has been explored to reduce the reliance on volatile organic solvents. The reaction of aldehydes and 5,5-dimethyl-1,3-cyclohexanedione has been successfully carried out in water in the presence of surfactant catalysts like sodium dodecyl sulfate (B86663) (SDS) and dodecanesulfonic acid (DSA). researchgate.net This method offers advantages such as environmental friendliness, high yields, and simple work-up procedures. researchgate.net Furthermore, condensation reactions between aldehydes and dimedone have been reported to proceed in water even without a catalyst. researchgate.net The synthesis of aryl-substituted dihydropyrimidone derivatives has also been achieved using citrus extract in an environmentally friendly approach. pjoes.com

ReactionSolventCatalystKey AdvantagesReference
Aldehydes + DimedoneWaterSDS, DSAEnvironmentally friendly, high yields researchgate.net
Aldehydes + DimedoneWaterNoneCatalyst-free researchgate.net
Aromatic aldehydes + Urea/Thiourea + Ethyl acetoacetateWater/EthanolCitrus extractGreen catalyst pjoes.com

Solvent-Free Methods

Solvent-free reactions, or solid-state reactions, represent a significant advancement in green chemistry by completely eliminating the need for a solvent. These methods often lead to shorter reaction times, higher yields, and simplified purification processes.

A notable example is the solvent-free, one-pot, three-component reaction of barbituric acid, an aromatic aldehyde, and urea or thiourea in the presence of a nanoporous solid acid catalyst (SBA-Pr-SO3H) to synthesize spiro-pyrimidinethiones and spiro-pyrimidinones. nih.gov This method has been shown to be efficient, with the desired products obtained in good yields and short reaction times. nih.gov Another example is the synthesis of 1,3,4-thiadiazole (B1197879) derivatives through a grinding method at room temperature, which is a form of mechanochemistry. nih.gov This solvent-free approach offers a cleaner and easier alternative to classical methods. nih.gov The synthesis of perimidine derivatives has also been achieved under solvent-free conditions, highlighting the broad applicability of this green technique. nih.gov

Multi-Component Reactions (MCRs) in Diazinane Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of diverse heterocyclic scaffolds. csfarmacie.czresearchgate.netnih.gov While a direct multi-component synthesis for this compound is not extensively documented, the principles can be inferred from the well-established Biginelli reaction, which is used to produce structurally similar dihydropyrimidinones (DHPMs). dntb.gov.uajmchemsci.comsennosbiotech.comnih.gov This reaction typically involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. dntb.gov.uasennosbiotech.comrsc.org

For the synthesis of 5,5-disubstituted derivatives, a key modification to the classical Biginelli reaction is the use of a β-dicarbonyl compound that is substituted at the α-position, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone). nih.gov For instance, the reaction of an aldehyde, dimedone, and urea or thiourea under microwave irradiation without a solvent or catalyst can yield quinazoline (B50416) derivatives. nih.gov

Another relevant MCR is the Bucherer–Bergs reaction, which is employed for the synthesis of 5,5-disubstituted hydantoins, another class of structurally related compounds. prepchem.com This reaction involves a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. nih.gov For example, 5,5-dimethylhydantoin (B190458) can be prepared from acetone (B3395972) cyanohydrin and ammonium carbonate. orgsyn.org These examples suggest that a plausible MCR for this compound could involve the condensation of 2,2-dimethylmalonic acid or its derivatives with urea and a suitable third component under appropriate catalytic conditions.

The versatility of MCRs allows for the generation of a diverse library of diazinane derivatives by varying the starting components. rsc.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often allowing for solvent-free conditions. nih.govrsc.org

Metal-Free Catalysis in Diazinane Synthesis

The development of metal-free catalytic systems for the synthesis of diazinane derivatives is a significant area of research, driven by the need to avoid the cost, toxicity, and environmental impact associated with metal catalysts. rsc.org Various organocatalysts and green catalysts have been successfully employed in Biginelli-type reactions to produce dihydropyrimidinones.

Ionic liquids, such as diisopropyl ethyl ammonium acetate, have been shown to be effective catalysts and reaction media for the Biginelli reaction at room temperature. guidechem.com Natural acids derived from fruit juices, such as those from Cocos nucifera L., have also been utilized as biocatalysts, offering an environmentally benign and cost-effective alternative. nih.gov These reactions can often be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net

Heterogeneous catalysts, such as montmorillonite-KSF, have also been employed to facilitate the Biginelli reaction, providing advantages in terms of catalyst recovery and reusability. rsc.org The use of such solid acid catalysts can lead to high yields and short reaction times under solvent-free conditions. rsc.org

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound and its derivatives on a larger scale necessitates a thorough optimization of reaction conditions to ensure high yields, purity, and process safety. Key parameters that require careful consideration include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Screening and Temperature Effects

The choice of solvent can significantly influence the rate and outcome of the reaction. While solvent-free conditions are often preferred from an environmental and economic perspective, researchgate.net in some cases, a solvent is necessary to ensure proper mixing and heat transfer. In the context of the Biginelli reaction, a variety of solvents have been investigated, including ethanol, water, methanol, acetonitrile, and dichloromethane. guidechem.comguidechem.com The optimal solvent is often determined empirically, with factors such as reactant solubility and the polarity of the transition state playing a crucial role.

Temperature is another critical parameter that must be carefully controlled. While some MCRs can proceed efficiently at room temperature, guidechem.com others may require heating to achieve a reasonable reaction rate. jsynthchem.com For instance, in the Biginelli reaction, temperatures ranging from room temperature to reflux conditions have been employed. guidechem.comjsynthchem.comsctunisie.org Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and the formation of undesirable byproducts. researchgate.net The table below summarizes the effect of different solvents and temperatures on the yield of a model Biginelli reaction.

SolventTemperature (°C)Yield (%)
EthanolRefluxGood
Water90High
MethanolRefluxModerate
AcetonitrileRefluxModerate
Solvent-free80-100Excellent

Stoichiometric Ratio Optimization

The molar ratio of the reactants is a crucial factor in maximizing the yield of the desired product and minimizing the formation of impurities. In a typical three-component Biginelli reaction, an equimolar ratio of the aldehyde and the β-dicarbonyl compound is often used, with a slight excess of urea or thiourea. researchgate.net For example, a common stoichiometric ratio is 1:1:1.2 for the aldehyde, β-dicarbonyl compound, and urea, respectively. researchgate.net

Optimizing the stoichiometry involves systematically varying the ratios of the reactants and analyzing the product distribution. This can lead to a more efficient process with higher conversion of the limiting reagent and reduced waste.

In-Process Monitoring Techniques (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Effective in-process monitoring is essential for tracking the progress of the reaction, identifying the formation of intermediates and byproducts, and determining the optimal reaction endpoint. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for this purpose. gatech.edu The progress of the reaction can be monitored by spotting the reaction mixture on a TLC plate at different time intervals and observing the disappearance of starting materials and the appearance of the product spot. gatech.edu The choice of the mobile phase is critical for achieving good separation of the components.

High-Performance Liquid Chromatography (HPLC) offers a more quantitative and sensitive method for in-process monitoring. researchgate.netcreative-proteomics.com It can be used to accurately determine the concentration of reactants, products, and impurities in the reaction mixture over time. This data is invaluable for reaction kinetics studies and for optimizing reaction conditions to maximize product yield and purity. researchgate.net For the analysis of pyrimidine biosynthesis metabolites, HPLC coupled with mass spectrometry (HPLC-MS) provides a highly sensitive and reliable platform. creative-proteomics.com

Advanced Spectroscopic and Structural Characterization Studies of 5,5 Dimethyl 1,3 Diazinane 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) NMR for Chemical Environments and Conformation

Proton (¹H) NMR spectroscopy of 5,5-Dimethyl-1,3-diazinane-2,4-dione provides critical information about the different proton environments within the molecule. The spectrum is characterized by its relative simplicity, which is indicative of the molecule's symmetry.

The two methyl groups attached to the C5 carbon are chemically equivalent, resulting in a single, sharp singlet in the ¹H NMR spectrum. This equivalence arises from the free rotation around the C-C bonds. The chemical shift of these methyl protons is typically observed around 1.435 ppm when measured in D₂O. The protons attached to the nitrogen atoms (N-H) are often observed as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In many spectra, especially when recorded in deuterated solvents that facilitate proton exchange, this peak may be broadened or absent.

The conformation of the diazinane ring can be inferred from the ¹H NMR data. For this compound, the lack of complex splitting patterns for the methyl groups suggests a symmetric conformation or rapid conformational averaging on the NMR timescale.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton AssignmentChemical Shift (δ) in D₂O (ppm)Multiplicity
-CH₃1.435Singlet
N-HVariableBroad Singlet

Carbon-13 (¹³C) NMR for Carbon Backbone and Substituent Positions

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum typically displays signals corresponding to the methyl carbons, the quaternary C5 carbon, and the two carbonyl carbons (C2 and C4). The chemical shifts for these carbons are as follows:

The two equivalent methyl carbons (-CH₃) resonate at a single chemical shift.

The quaternary carbon (C5) , bonded to the two methyl groups, appears at a distinct downfield position.

The two carbonyl carbons (C2 and C4) are in different chemical environments due to their proximity to either one or two nitrogen atoms, potentially leading to two separate signals, although they are often observed at very similar chemical shifts.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentChemical Shift (δ) (ppm)
-CH₃~24
C5~58
C2/C4 (Carbonyl)~157 / ~177

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, APT) for Full Chemical Shift Assignment

While specific 2D NMR data for this compound is not extensively published, the application of these techniques is crucial for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. In the case of the parent compound, this would primarily confirm the absence of couplings for the isolated methyl groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl groups to the ¹³C signal of the methyl carbons.

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. In this case, it would confirm the presence of the methyl (CH₃) groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and the molecular "fingerprint" of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key vibrational modes observed in the FTIR spectrum include:

N-H Stretching: A broad band is typically observed in the region of 3200-3400 cm⁻¹ , characteristic of the N-H stretching vibrations of the amide groups. The broadening is due to hydrogen bonding.

C-H Stretching: Absorption bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl groups are found in the 2900-3000 cm⁻¹ region.

C=O Stretching: Strong, sharp absorption bands for the carbonyl (C=O) stretching vibrations are a prominent feature of the spectrum, typically appearing in the range of 1700-1780 cm⁻¹ . The presence of two carbonyl groups can sometimes lead to two distinct peaks or a broadened peak in this region.

N-H Bending: The bending vibration of the N-H bond usually appears around 1600-1650 cm⁻¹ .

C-N Stretching: The stretching vibrations of the C-N bonds are typically found in the fingerprint region, around 1200-1400 cm⁻¹ .

Table 3: Key FTIR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H Stretch3200-3400Strong, Broad
C-H Stretch2900-3000Medium-Strong
C=O Stretch1700-1780Very Strong
N-H Bend1600-1650Medium
C-N Stretch1200-1400Medium

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR. While strong absorptions in FTIR are often associated with polar bonds (like C=O and N-H), Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the symmetric stretching of the ring system and the C-C bonds of the dimethyl group. The carbonyl stretches are also observable in the Raman spectrum, though typically with lower intensity than in the FTIR spectrum.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. While specific SERS studies on this compound are not widely reported, this technique could be employed to obtain high-sensitivity vibrational data, which would be particularly useful for studying its interactions with metal surfaces or for trace analysis.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the elucidation of a compound's molecular weight and elemental composition.

High-Resolution Electron Ionization Mass Spectrometry (HREIMS)

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) is a technique that provides the exact mass of a molecule and its fragments with high accuracy, enabling the determination of their elemental formulas. In EI, high-energy electrons bombard the sample, causing ionization and extensive fragmentation.

While specific HREIMS data for this compound is not extensively detailed in the available literature, the fragmentation patterns of analogous heterocyclic compounds have been studied. For instance, the analysis of related structures like 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide and its derivatives shows that the major fragmentation mode involves the loss of specific radicals from the molecular ion. nih.gov For this compound, with a molecular formula of C6H10N2O2 and a molecular weight of 142.16 g/mol , HREIMS analysis would be expected to show a prominent molecular ion peak [M]+•. Key fragmentation pathways would likely involve the loss of methyl groups (•CH3), isocyanate (HNCO), or carbon monoxide (CO), leading to characteristic fragment ions. The precise mass measurements from HREIMS would allow for the unambiguous identification of these fragments, confirming the compound's structure.

Table 1: Predicted HREIMS Fragmentation for this compound

Fragment Ion Proposed Formula Predicted Exact Mass (Da)
[M]+• C6H10N2O2 142.0742
[M-CH3]+ C5H7N2O2 127.0508
[M-CO]+• C5H10N2O 114.0793

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, less volatile, and thermally labile molecules. It typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation.

Specific ESI-MS studies on this compound are not widely published. However, the technique is routinely used to confirm the molecular weight of synthesized organic compounds. mdpi.com For this compound, ESI-MS in positive ion mode would be expected to produce a strong signal corresponding to the protonated molecule [M+H]+ at an m/z value of approximately 143.0815. Depending on the solvent system used, adducts with sodium [M+Na]+ or potassium [M+K]+ might also be observed. The minimal fragmentation in ESI-MS is advantageous for confirming the molecular weight of the parent compound without the complexity of interpreting numerous fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption spectra of a series of 1,3-bis-substituted-5,5-dimethylhydantoins, which are structurally similar to this compound, have been recorded in various solvents to study the effect of solvent polarity on the electronic transitions. researchgate.net These compounds exhibit an absorption band that is influenced by the electronic transitions within the –CO–N–CO– chromophore. researchgate.net The position of the absorption maximum (λmax) is sensitive to the solvent environment. researchgate.net Studies on related heterocyclic systems demonstrate that electronic transitions can be calculated and compared with experimental spectra to understand the nature of the orbitals involved. scielo.org.za

Table 2: UV-Vis Absorption Data for a Structurally Similar Compound (1,3-diallyl-5,5-dimethylhydantoin) in Various Solvents researchgate.net

Solvent λmax (nm)
Cyclohexane 209.6
1,4-Dioxane 212.4
Acetonitrile 210.2
Ethanol 210.6
Methanol 210.0

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. While specific XPS studies on this compound have not been reported, the technique is widely applied to characterize the surface chemistry of materials. nih.govresearchgate.net

An XPS analysis of this compound would provide high-resolution spectra for the C 1s, N 1s, and O 1s core levels. The C 1s spectrum would be deconvoluted into multiple peaks corresponding to the different chemical environments of the carbon atoms: C-C/C-H, C-N, and N-C=O. Similarly, the N 1s spectrum would show the state of the nitrogen atoms within the diazinane ring, and the O 1s spectrum would correspond to the carbonyl oxygen atoms. The binding energies of these peaks are indicative of the chemical bonding and oxidation states of the elements on the surface of the compound.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition characteristics of materials.

Although TGA data for this compound is not specifically available, studies on related pyrimidine-based compounds show they can be stable up to high temperatures. For example, certain pyrimidine-based dyes are stable up to 388 °C before showing a 5% weight loss. researchgate.net A TGA analysis of this compound would reveal its decomposition temperature, the number of decomposition steps, and the mass loss at each step. This information is crucial for understanding its thermal stability and potential applications at elevated temperatures. The thermogram would typically show a stable region at lower temperatures followed by one or more sharp drops in mass corresponding to the decomposition of the molecule.

Table 3: List of Compounds Mentioned

Compound Name
This compound
5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide
1,3-bis-substituted-5,5-dimethylhydantoins

Supramolecular Chemistry and Crystal Engineering of 5,5 Dimethyl 1,3 Diazinane 2,4 Dione and Analogues

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 5,5-Dimethylbarbituric acid, these studies have provided a clear picture of its molecular geometry.

Studies on 5,5-Dimethylbarbituric acid have revealed that the six-membered pyrimidine (B1678525) ring is not planar. Instead, it adopts a non-planar conformation, which has been described as a C5-endo envelope. In this arrangement, the C5 atom, bearing the two methyl groups, is puckered out of the plane formed by the other atoms of the ring. This deviation from planarity is a critical feature of its stereochemistry and is influenced by the steric bulk of the gem-dimethyl groups. While various conformations like chair, boat, or twist-boat are possible for saturated six-membered rings, the envelope conformation is what is observed for this particular substituted barbiturate.

The introduction of a gem-dimethyl group at the C5 position induces significant torsional strain within the diazinane ring. This strain is accommodated by adjustments in bond angles and torsion angles away from ideal values. The internal bond angles around the sp³-hybridized C5 atom are expected to be close to the tetrahedral angle of 109.5°, but ring puckering can cause deviations. The specific values obtained from crystallographic data are essential for a complete understanding of the molecule's internal strain.

Table 1: Selected Crystallographic Data for 5,5-Dimethylbarbituric Acid

Parameter Value
Crystal System Monoclinic
CCDC Number 753388 nih.gov

Note: Detailed bond angles and torsion angles require access to the full crystallographic information file (CIF).

Intermolecular Interactions and Hydrogen Bonding Networks

The N-H and C=O groups in the diazinane ring are excellent hydrogen bond donors and acceptors, respectively. These interactions are the primary driving force for the assembly of molecules in the crystal lattice, forming robust and predictable supramolecular structures.

In the crystal structure of N-unsubstituted barbiturates, the most prominent intermolecular interaction is the N-H…O hydrogen bond. The two N-H groups of one molecule typically form hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules. This leads to the formation of extensive networks, such as tapes or sheets. The N-H stretching vibrations in the infrared spectrum of 5,5-dimethylbarbituric acid appear as a broad band, which is characteristic of their involvement in strong hydrogen bonding.

Polymorphism Studies of Related Structures

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in the pharmaceutical industry. Different polymorphs can have different physical properties, including solubility and stability. While no specific polymorphism studies have been found for 5,5-Dimethyl-1,3-diazinane-2,4-dione or 5,5-dimethylbarbituric acid in the searched literature, the study of polymorphism is a key aspect of the crystal engineering of barbiturates in general. The potential for different hydrogen-bonding arrangements means that, under different crystallization conditions, it is conceivable that these molecules could adopt different packing arrangements, leading to polymorphism.

Co-crystallization and Salt Formation Strategies

Co-crystallization and salt formation are prominent strategies in crystal engineering to modify the physical and chemical properties of a target molecule without altering its covalent structure. These techniques rely on the principles of molecular recognition and the formation of predictable intermolecular interactions, primarily hydrogen bonds.

Co-crystallization involves combining a target molecule with a neutral guest molecule, known as a coformer, in a specific stoichiometric ratio to form a new crystalline solid. The selection of a suitable coformer is crucial and is often guided by the complementarity of functional groups that can form robust supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions. For diazinane-dione derivatives, the imide groups (-CO-NH-CO-) offer both hydrogen bond donor (N-H) and acceptor (C=O) sites, making them ideal candidates for forming co-crystals with a variety of coformers, such as carboxylic acids, amides, and other heterocycles. Common methods for preparing co-crystals include slow evaporation from solution, cooling crystallization, and slurry conversion.

Salt formation , on the other hand, occurs when the target molecule and the coformer have a significant difference in their pKa values, leading to proton transfer from an acidic to a basic site. The resulting ionic species are then held together by strong electrostatic interactions in the crystal lattice. This compound possesses weakly acidic protons on its nitrogen atoms, which can be transferred to a strong base to form a salt. Conversely, the carbonyl oxygens can be protonated by a strong acid. The distinction between a co-crystal and a salt is determined by the extent of proton transfer, which can be characterized by spectroscopic and crystallographic methods. A general rule of thumb is that a ΔpKa (pKa of the base - pKa of the acid) greater than 3 typically leads to salt formation.

The strategic selection of coformers or salt formers allows for the fine-tuning of properties such as solubility, stability, and bioavailability. For instance, co-crystallization of active pharmaceutical ingredients with generally recognized as safe (GRAS) coformers is a widely used approach in the pharmaceutical industry.

Crystal Packing and Layer Structure Formation

The crystal packing of this compound and its analogues is predominantly directed by a network of hydrogen bonds, often supplemented by weaker interactions such as van der Waals forces and, in some cases, π-π stacking. The specific intermolecular interactions dictate the formation of distinct supramolecular architectures, including dimers, chains, layers, and three-dimensional networks.

In many crystalline structures of related compounds, such as uracil (B121893) and pyrimidine derivatives, the formation of hydrogen-bonded dimers is a common motif. These dimers can then self-assemble into higher-order structures. For example, in the crystal structure of an analogue, 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione, molecules form centrosymmetric dimers through donor-acceptor π-π interactions.

Similarly, cyclohexane-1,3-dione derivatives often exhibit crystal packing characterized by the formation of inversion dimers via pairs of C-H···O hydrogen bonds. These dimers can further link together to form extended sheets or layers. researchgate.netnih.gov This layered arrangement is a recurring theme in the crystal engineering of planar heterocyclic molecules.

The introduction of different substituents on the diazinane-dione ring can significantly influence the crystal packing. For example, bulky groups can sterically hinder certain hydrogen bonding patterns, leading to alternative supramolecular assemblies. The interplay between various intermolecular forces ultimately determines the final crystal structure and its properties.

Below is an interactive data table summarizing the crystallographic data for an analogue of this compound.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trioneC₁₅H₁₆N₂O₅TriclinicP-17.30868.403311.870582.568577.668671.1469672.582

This table presents the unit cell parameters for an analogue, illustrating the type of detailed structural information obtained from single-crystal X-ray diffraction studies. nih.gov

The following table details the key intermolecular interactions observed in the crystal structures of related compounds, which are indicative of the packing motifs that could be expected for this compound.

Compound AnalogueInteraction TypeDescriptionResulting Structure
5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trioneπ-π interactionsDonor-acceptor interactions between aromatic rings.Centrosymmetric dimers.
(E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dioneC-H···O hydrogen bondsPairs of hydrogen bonds linking molecules.Inversion dimers, which further form sheets. researchgate.netnih.gov

Reactivity Studies and Mechanistic Investigations of the 1,3 Diazinane 2,4 Dione System

Reaction Pathways and Transformation Mechanisms

Specific studies detailing the ring-opening reactions of 5,5-Dimethyl-1,3-diazinane-2,4-dione are not available. While research on the parent compound, dihydrouracil (B119008), indicates that hydrolysis can lead to ring cleavage, the influence of the 5,5-dimethyl substituents on the rate and mechanism of this process for the target compound has not been documented. nasa.gov

There is no specific information available in the scientific literature regarding the participation of this compound in condensation or cycloaddition reactions. Research on condensation reactions often involves related structures like 5,5-dimethyl-1,3-cyclohexanedione, but not the requested diazinane derivative. researchgate.netresearchgate.net

The role of enamine chemistry and specific tautomeric forms of precursors in the reactions of this compound has not been investigated in the available literature.

Functional Group Interconversions and Derivatization Strategies

Detailed research findings on strategies for functional group interconversions or the derivatization of this compound are absent from the current scientific record.

Catalytic Effects on Reaction Efficiency and Selectivity

No studies were found that investigate the effects of catalysts on the reaction efficiency or selectivity involving this compound.

Theoretical and Computational Chemistry of 5,5 Dimethyl 1,3 Diazinane 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of the molecule. For a molecule like 5,5-Dimethyl-1,3-diazinane-2,4-dione, these calculations can elucidate its stability, reactivity, and vibrational modes. A computational study on the closely related compound, 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, utilized Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-31G(d,p) basis set to investigate its properties, providing a framework for understanding similar diazinane structures. nih.gov

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. nih.gov This approach is effective for determining the optimized molecular geometry and analyzing frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. researchgate.net

For the analogous compound 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, DFT calculations were performed to determine these values. The calculated HOMO and LUMO energies demonstrate that charge transfer interactions occur within the molecule. nih.gov These calculations help in understanding the regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies Calculated for an Analogous Diazinane Compound (Data for 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione)

Parameter Method Energy (eV)
EHOMO B3LYP/6-31G(d,p) -7.04
ELUMO B3LYP/6-31G(d,p) -1.52
Energy Gap (ΔE) B3LYP/6-31G(d,p) 5.52

Source: Adapted from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.gov

Ab initio calculations are quantum chemistry methods that rely on first principles without the inclusion of experimental data. These methods, including the B3LYP(DFT) approach, are used to determine a molecule's optimized geometry, atomic charges, and vibrational frequencies. nih.govnih.gov

Normal mode analysis is a key output of these calculations, providing a description of the vibrational motions of the atoms in the molecule. Each normal mode corresponds to a specific vibrational frequency. This theoretical vibrational data is invaluable for interpreting experimental infrared (IR) and Raman spectra. nih.gov The process involves calculating the force constants for the molecule in its optimized geometry and then using these to solve for the vibrational frequencies and modes. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the spectral bands can be achieved. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A crucial aspect of this is conformational analysis, which involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. nih.gov

For cyclic compounds like this compound, the diazinane ring can adopt various conformations, such as chair, boat, or twist-boat forms. Computational methods can predict the most stable conformer by optimizing the geometry and calculating the energy of different initial structures. In a study of the related 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, the molecular geometry was optimized using DFT methods to find the lowest energy structure. nih.gov The resulting bond lengths and angles provide a detailed picture of the molecule's three-dimensional shape.

Table 2: Selected Optimized Geometric Parameters for an Analogous Diazinane Compound (Data for 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione)

Parameter Bond/Angle Calculated Value (B3LYP/6-31G(d,p))
Bond Length C2-N1 1.38 Å
Bond Length C5-C6 1.54 Å
Bond Length C4=O8 1.22 Å
Bond Angle N1-C2-N3 115.8°
Bond Angle C4-C5-C6 112.5°
Dihedral Angle C6-N1-C2-N3 -1.4°

Source: Adapted from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.gov

Structure-Reactivity Relationships Derived from Computational Data

Computational data provides deep insights into the relationship between a molecule's structure and its chemical reactivity. By analyzing the outputs of quantum chemical calculations, various reactivity descriptors can be determined.

The HOMO-LUMO energy gap is a primary indicator; a smaller gap suggests higher reactivity. researchgate.net Furthermore, the distribution of these frontier orbitals reveals the likely sites for chemical reactions. The regions of the molecule where the HOMO is localized are prone to electrophilic attack, while LUMO localization indicates sites susceptible to nucleophilic attack.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. These maps are excellent predictors of where a molecule might interact with other chemical species, guiding the understanding of intermolecular interactions. researchgate.net For instance, the negative potential regions around the carbonyl oxygen atoms in the diazinane-dione ring would be expected sites for electrophilic attack.

Prediction and Validation of Spectroscopic Parameters via Computational Methods

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be used to validate and interpret experimental findings. nih.gov For this compound, methods like DFT can calculate its theoretical vibrational (IR and Raman) spectra.

The process involves computing the vibrational frequencies and their corresponding intensities. However, calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To correct this, a scaling factor is typically applied to the computed frequencies. The scaled theoretical spectrum can then be compared directly with the experimental one. nih.gov This comparison allows for a confident assignment of each band in the experimental spectrum to a specific molecular vibration (e.g., C=O stretch, C-N stretch, CH₃ bend).

In the analysis of 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, the vibrational spectra were assigned with the help of a normal co-ordinate analysis (NCA) using the scaled quantum mechanical force field (SQMFF) methodology, demonstrating excellent agreement between theoretical and experimental results. nih.gov

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies for an Analogous Diazinane Compound (Data for 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione)

Vibrational Mode Experimental FT-IR (cm⁻¹) Calculated (Scaled) B3LYP (cm⁻¹) Assignment
N-H Stretch 3215 3211 ν(N-H)
C-H Stretch (Aromatic) 3088 3085 ν(C-H)
C=O Stretch 1726 1725 ν(C=O)
C-N Stretch 1342 1345 ν(C-N)

Source: Adapted from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.gov

Organic Synthesis Applications of 5,5 Dimethyl 1,3 Diazinane 2,4 Dione Derivatives

Role as Building Blocks in Heterocyclic Synthesis

Derivatives of 5,5-dimethyl-1,3-diazinane-2,4-dione are valuable precursors in the synthesis of various heterocyclic systems. The core structure can be chemically modified at several positions to introduce different functionalities, which then allows for the construction of new rings. For instance, thiohydantoin derivatives, which are sulphur analogues of hydantoins, are utilized in amidoalkylation reactions to create unsymmetrical nitrogen-containing bis-heterocyclic systems. ijpbs.com This approach is particularly useful for synthesizing compounds with pharmacologically relevant groups that are otherwise difficult to obtain. ijpbs.com

The C-5 position of the hydantoin (B18101) ring is a reactive methylene (B1212753) group, making it an ideal site for Knoevenagel condensation reactions with aldehydes to form 5-alkylidenehydantoins. bohrium.com These products, in turn, can serve as intermediates for the synthesis of other heterocyclic structures. The versatility of the hydantoin core allows for substitutions at the N-1 and N-3 positions as well, further expanding its utility as a building block for diverse heterocyclic compounds. bohrium.com

Utility as Reagents in Diverse Chemical Transformations

Beyond their role as structural motifs, derivatives of this compound are employed as reagents to facilitate a variety of chemical transformations. Halogenated derivatives, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), are powerful oxidizing agents and are used in a range of reactions. nih.govsemanticscholar.org

DBDMH, for example, has been used as a catalyst for the Biginelli reaction to synthesize 3,4-dihydropyrimidin-2-(1H)-ones and their thio-analogues under solvent-free conditions, often with microwave irradiation to accelerate the reaction. researchgate.net This method is noted for its efficiency, short reaction times, and high yields. researchgate.net Furthermore, DBDMH can act as a precatalyst for the direct esterification of carboxylic acids and alcohols, as well as for the aldol (B89426) condensation of aldehydes. mdpi.com These reactions are notable for being metal-free and tolerant to air and moisture. mdpi.com

Precursors for Complex Molecular Architectures (e.g., Biuret (B89757) Derivatives)

While direct synthesis of simple biuret derivatives from this compound is not extensively documented, the core structure is integral to more complex molecules that contain biuret-like functionalities. The biuret structure, characterized by two peptide bonds, is a key feature in many biologically active molecules. wikipedia.org The hydantoin ring itself contains an ureido-moiety, which can be considered a cyclic analogue of a biuret.

The reactivity of the hydantoin ring allows for its incorporation into larger, more complex molecular architectures. For example, the synthesis of acyclic carbamoyl (B1232498) imino-ureido imidazole (B134444) derivatives showcases the modification of a related imidazole core to include functionalities that resemble aspects of the biuret structure. nih.gov Although not a direct conversion to a simple biuret, this demonstrates the potential of using such heterocyclic systems as foundational elements for molecules with peptide-like linkages. The biuret test itself is a qualitative chemical test used for detecting the presence of peptide bonds, and various small molecules, including those with 5- or 6-membered ring chelation capabilities with copper, can give a positive reaction, highlighting the structural similarities. researchgate.netnih.gov

Design and Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound is a significant area of research, driven by the desire to create novel compounds with specific chemical and biological properties. The core structure can be modified at the nitrogen and carbon atoms of the ring to introduce a wide range of substituents.

A primary method for the synthesis of the 5,5-dimethylhydantoin (B190458) core is the Bucherer-Bergs reaction, which involves the condensation of acetone (B3395972) cyanohydrin with ammonium (B1175870) carbonate. nih.govmdpi.com From this basic scaffold, a variety of derivatives can be prepared. Halogenation of the nitrogen atoms is a common modification, leading to the aforementioned DBDMH and DCDMH. nih.gov Furthermore, the C-5 position can be functionalized through reactions like Knoevenagel condensation with various aldehydes, leading to a diverse array of 5-substituted derivatives. researchgate.net The synthesis of thiohydantoin analogues, where one or both carbonyl groups are replaced by thiocarbonyls, further expands the range of accessible derivatives. researchgate.net

The following table summarizes some examples of substituted this compound analogues and their synthetic precursors.

Derivative NameSubstituent(s)Synthetic Precursor(s)
1,3-Dibromo-5,5-dimethylhydantoinBromine at N-1 and N-35,5-Dimethylhydantoin, Brominating agent
1,3-Dichloro-5,5-dimethylhydantoinChlorine at N-1 and N-35,5-Dimethylhydantoin, Chlorinating agent
5-Arylmethylene-2-thiohydantoinArylmethylene group at C-52-Thiohydantoin, Aromatic aldehyde
N3-Ethyl-5,5'-diphenyl-2-thiohydantoinEthyl group at N-3, Diphenyl at C-5Thiourea (B124793) derivative, Benzil

Exploration of Substituent Effects on Reactivity and Structural Features

The nature and position of substituents on the this compound ring have a profound impact on the molecule's reactivity and structural characteristics. researchgate.net Substitution at the C-5 position, for instance, can influence the electronic properties of the entire molecule. bohrium.com The introduction of an arylmethylene group at this position through Knoevenagel condensation is a well-established method to modify the reactivity of the hydantoin core. bohrium.com

Alkylation at the N-1 or N-3 positions can also significantly alter the chemical behavior of the molecule. bohrium.com The acidity of the N-H protons (pKa ≈ 9 for N-1 and pKa ≈ 11 for N-3 in unsubstituted hydantoin) allows for selective substitution under different reaction conditions. bohrium.com The choice of base and solvent can direct alkylation to either the N-1 or N-3 position. bohrium.com In the case of thiohydantoins, the presence of a sulfur atom introduces further nuances in reactivity, allowing for selective S-alkylation under specific conditions. researchgate.net These modifications are crucial for fine-tuning the properties of the resulting molecules for specific applications, such as in the design of organocatalysts where the substituent at the C-5 position of a thiohydantoin ring was found to significantly influence the stereoselectivity of the catalyzed reaction. researchgate.net

Synthesis of Fused Ring Systems Incorporating the Diazinane Core

The this compound scaffold can be used to construct fused heterocyclic systems, where the diazinane ring is annulated with another ring. These fused systems often exhibit unique chemical and biological properties.

One example is the synthesis of imidazo[2,1-b] bohrium.commdpi.comresearchgate.netthiadiazoles that incorporate a hydantoin moiety. bohrium.com In this synthetic route, an imidazothiadiazole is first prepared and then subjected to a Knoevenagel condensation with a hydantoin to yield the fused system. bohrium.com Another relevant example is the synthesis of imidazo[4,5-e] bohrium.comresearchgate.netdiazepine-4,8-dione derivatives. nih.gov Although this synthesis starts from an imidazole precursor, the resulting fused system contains the core structure of a diazinane-dione. nih.govresearchgate.net This highlights the utility of related heterocyclic building blocks in accessing complex fused architectures that incorporate the diazinane-dione motif.

The synthesis of fused ring systems can also be achieved through multicomponent reactions. For instance, the reaction of isocyanides with dialkyl acetylenedicarboxylates and 2-amino-4H-1,3-thiazin-4-one derivatives can lead to the formation of dihydropyrimido-thiazine-dicarboxylates, which are 6-membered ring fused systems. semanticscholar.orgnih.gov

The following table provides examples of fused ring systems that can be synthesized from or incorporate the diazinane core.

Fused Ring SystemSynthetic Approach
Imidazo[2,1-b] bohrium.commdpi.comresearchgate.netthiadiazole-hydantoin derivativesKnoevenagel condensation of imidazothiadiazoles with hydantoins
Imidazo[4,5-e] bohrium.comresearchgate.netdiazepine-4,8-dione derivativesCyclization of substituted imidazole precursors
Dihydropyrimido-thiazine-dicarboxylatesOne-pot three-component reaction

Q & A

Basic: What methodologies are effective for synthesizing 5,5-Dimethyl-1,3-diazinane-2,4-dione with high yield?

Answer:
A robust approach involves nucleophilic substitution under controlled conditions. For example, a mixture of precursor compounds (e.g., substituted imidazolidinediones) can be reacted in dimethylformamide (DMF) with anhydrous potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst. The reaction is typically stirred at 50–55°C for 24–26 hours, followed by precipitation in ice-cold water and vacuum filtration. Recrystallization using ethanol or other polar solvents enhances purity . Optimizing stoichiometric ratios (e.g., 0.01 moles of precursor to 0.002 moles of K₂CO₃) is critical for yield improvement.

Basic: How can researchers ensure purity during the purification of this compound?

Answer:
Recrystallization is a standard method. After vacuum filtration, crude products are dissolved in a minimal volume of hot ethanol and gradually cooled to induce crystal formation. Solvent choice (e.g., ethanol vs. acetone) impacts crystal morphology and purity. Purity can be verified via melting point analysis, HPLC, or NMR spectroscopy .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic reactions?

Answer:
The diazinane-dione ring’s electron-deficient carbonyl groups facilitate nucleophilic attack. Computational studies (e.g., DFT calculations) reveal charge distribution patterns, where the C2 and C4 positions are most susceptible. Intermediate formation, such as enolate species stabilized by resonance, is critical in multi-step syntheses. Experimental validation via trapping intermediates (e.g., using quenching agents) or isotopic labeling can elucidate pathways .

Advanced: How should researchers design experiments to optimize reaction conditions for derivatives of this compound?

Answer:
Factorial design (e.g., 2^k or Box-Behnken) is ideal for multivariate optimization. Factors like temperature, solvent polarity, and catalyst loading are varied systematically. Orthogonal arrays reduce experimental runs while capturing interaction effects. For example, a three-factor design might reveal that catalyst concentration has a non-linear impact on yield, guiding resource-efficient optimization .

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